molecular formula C7H11N3O B163270 N,N,1-Trimethyl-1H-imidazole-5-carboxamide CAS No. 126535-11-3

N,N,1-Trimethyl-1H-imidazole-5-carboxamide

Cat. No. B163270
CAS RN: 126535-11-3
M. Wt: 153.18 g/mol
InChI Key: XWKYSRTVXGVPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,1-Trimethyl-1H-imidazole-5-carboxamide, also known as TIC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TIC is a heterocyclic organic compound that contains an imidazole ring with a carboxamide group attached to it.

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-imidazole-5-carboxamide depends on its application. In cancer cells, N,N,1-Trimethyl-1H-imidazole-5-carboxamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. N,N,1-Trimethyl-1H-imidazole-5-carboxamide also inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell cycle progression. In neurodegenerative diseases, N,N,1-Trimethyl-1H-imidazole-5-carboxamide acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain and improves cognitive function.
In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide binds to the active site of proteins and inhibits their activity by blocking substrate binding or inducing conformational changes in the protein structure. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can also act as a fluorescent probe by binding to metal ions and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been shown to have both biochemical and physiological effects. In cancer cells, N,N,1-Trimethyl-1H-imidazole-5-carboxamide induces apoptosis and suppresses cell proliferation, which can lead to tumor regression. In neurodegenerative diseases, N,N,1-Trimethyl-1H-imidazole-5-carboxamide improves cognitive function by increasing the concentration of acetylcholine in the brain. In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be used to study protein-ligand interactions and enzyme kinetics.

Advantages and Limitations for Lab Experiments

One advantage of using N,N,1-Trimethyl-1H-imidazole-5-carboxamide in lab experiments is its high purity and stability. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be synthesized in high yields and purity, which makes it a reliable tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using N,N,1-Trimethyl-1H-imidazole-5-carboxamide is its potential toxicity. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for N,N,1-Trimethyl-1H-imidazole-5-carboxamide research. In medicinal chemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be further investigated for its potential as an anticancer agent and neuroprotective agent. In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be used to study the structure and function of proteins involved in disease pathways. In materials science, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be used to synthesize MOFs with unique properties for gas storage, catalysis, and drug delivery. Overall, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has the potential to be a valuable tool in various fields of research.

Synthesis Methods

N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of imidazole with trimethylamine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain pure N,N,1-Trimethyl-1H-imidazole-5-carboxamide. This method has been optimized to produce N,N,1-Trimethyl-1H-imidazole-5-carboxamide in high yields and purity.

Scientific Research Applications

N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been investigated for its anticancer properties. Studies have shown that N,N,1-Trimethyl-1H-imidazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been used as a probe to study protein-ligand interactions. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can bind to the active site of proteins and inhibit their activity, making it a useful tool for studying enzyme kinetics and protein structure. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has also been used as a fluorescent probe for detecting metal ions in biological samples.
In materials science, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be used to synthesize MOFs with unique properties, such as high surface area and tunable pore size.

properties

CAS RN

126535-11-3

Product Name

N,N,1-Trimethyl-1H-imidazole-5-carboxamide

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,3-trimethylimidazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-5-10(6)3/h4-5H,1-3H3

InChI Key

XWKYSRTVXGVPHE-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C(=O)N(C)C

Canonical SMILES

CN1C=NC=C1C(=O)N(C)C

Origin of Product

United States

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